5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole is a chemical compound that combines a benzotriazole moiety with a furan ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-chlorobenzotriazole with furan-2-carboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzotriazole moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors through π–π stacking interactions and hydrogen bonding. This binding can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or other biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone
- (5-Chlorobenzotriazol-1-yl)-(2-nitrophenyl)methanone
- (5-Chlorobenzotriazol-1-yl)-(4-chlorophenyl)methanone
Uniqueness
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and furan moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The furan ring, in particular, adds to its reactivity and potential for further functionalization .
Properties
IUPAC Name |
(5-chlorobenzotriazol-1-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-7-3-4-9-8(6-7)13-14-15(9)11(16)10-2-1-5-17-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFMOQQOWASMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C3=C(C=C(C=C3)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.